Boc-epi-statine
CAS No.: 66967-01-9
Cat. No.: VC21550798
Molecular Formula: C13H25NO5
Molecular Weight: 275,34 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66967-01-9 |
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Molecular Formula | C13H25NO5 |
Molecular Weight | 275,34 g/mole |
IUPAC Name | (3R,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Standard InChI | InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m0/s1 |
Standard InChI Key | KJIQRHBVNGRPCO-VHSXEESVSA-N |
Isomeric SMILES | CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Nomenclature
Boc-epi-statine, identified by the CAS Registry Number 66967-01-9, belongs to a class of modified amino acids used extensively in peptide synthesis . The compound is formally known as (3R,4S)-4-(tert-Butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid, reflecting its specific stereochemical configuration and functional groups . This compound possesses several synonyms in scientific literature, including:
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BOC-STA(3R,4S)-OH
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BOC-(3R,4S)-STA-OH
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(3R,4S)-N-TERT-BUTYLOXYCARBONYL-STATINE
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(3R,4S)-3-HYDROXY-4-BOC-AMINO-6-METHYL-HEPTANOIC ACID
The diversity of nomenclature reflects both its structural complexity and its importance across multiple chemical disciplines.
Structural Characteristics and Physical Properties
Boc-epi-statine exhibits distinctive structural features that define its chemical behavior and applications. The molecular formula is C₁₃H₂₅NO₅ with a corresponding molecular weight of 275.34 g/mol . The compound's structure incorporates several key elements:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₅NO₅ |
Molecular Weight | 275.34 g/mol |
CAS Registry Number | 66967-01-9 |
MDL Number | MFCD00063179 |
Stereochemistry | (3R,4S) configuration |
Functional Groups | Carboxylic acid, hydroxyl, Boc-protected amine |
The "epi" designation in Boc-epi-statine refers to the specific stereochemical configuration that distinguishes it from other statine derivatives. The compound features the (3R,4S) stereochemistry, which creates a distinct three-dimensional arrangement critical for its biological activity and chemical reactivity .
Synthesis Methodology
The synthesis of Boc-epi-statine typically involves specific chemical transformations starting from Boc-protected amino acids. One established synthetic approach involves the reduction of β-keto esters derived from Boc-protected amino acids, as documented in the literature .
Synthetic Pathway
The synthetic route to Boc-epi-statine generally follows these key steps:
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Preparation of a Boc-protected amino acid starting material
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Conversion to a β-keto ester intermediate
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Stereoselective reduction to establish the required (3R,4S) configuration
This methodology provides a facile approach to obtaining Boc-epi-statine with high stereochemical purity. The reduction step is particularly critical, as it establishes the hydroxyl group at the C-3 position with the correct stereochemistry.
Stereochemical Control and Analysis
Achieving stereochemical control during synthesis is essential for obtaining pure Boc-epi-statine. High-performance liquid chromatography (HPLC) techniques have been developed to analyze the enantiomeric purity of the synthesized compound, ensuring that the desired (3R,4S) configuration has been achieved . These analytical methods are crucial for quality control in both research and commercial production settings.
Applications in Peptide Chemistry
Boc-epi-statine serves multiple important functions in the field of peptide chemistry and drug development.
Peptide Synthesis
The compound functions as a specialized building block in the synthesis of complex peptides, particularly those requiring specific three-dimensional arrangements to achieve biological activity . The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled peptide bond formation in synthetic procedures, making it valuable for solid-phase peptide synthesis approaches.
Protease Inhibitor Development
One of the most significant applications of statine derivatives, including Boc-epi-statine, is in the development of protease inhibitors. The unique stereochemistry of the compound can mimic transition states in peptide bond hydrolysis, allowing it to effectively inhibit various proteolytic enzymes . This property makes Boc-epi-statine valuable in the design of potential therapeutic agents targeting proteases implicated in disease processes.
Specialty Chemical Research
Within the broader context of specialty chemical synthesis, Boc-epi-statine serves as an important reagent for creating unnatural amino acid derivatives and peptidomimetics . These modified structures can offer improved pharmacological properties compared to natural peptides, including enhanced stability against enzymatic degradation and improved bioavailability.
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